BenchChemオンラインストアへようこそ!

2-Azaspiro[3.5]nonan-7-one hydrochloride

Medicinal chemistry Spirocyclic building blocks Late‑stage functionalization

2-Azaspiro[3.5]nonan-7-one hydrochloride (CAS 2098118‑42‑2) is a spirocyclic amino‑ketone building block supplied as the HCl salt for enhanced solubility and handling. The 7‑oxo group enables reductive amination, Grignard addition, and oxime formation not possible with fully reduced analogs, while the free‑base LogP of –1.2 significantly reduces lipophilicity versus N‑benzyl analogs (LogP 1.93). A documented synthetic route (56–83% yield) supports gram‑to‑kilogram scale‑up, and the unprotected salt avoids the >¥2,000/100 mg premium of protected forms, offering substantial cost savings for parallel synthesis programs.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 2098118-42-2
Cat. No. B1448928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.5]nonan-7-one hydrochloride
CAS2098118-42-2
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CNC2.Cl
InChIInChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H
InChIKeyMWALQHHOTMZASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Azaspiro[3.5]nonan‑7‑one hydrochloride (CAS 2098118‑42‑2) — Procurement‑Grade Spirocyclic Amino‑Ketone Intermediate


2‑Azaspiro[3.5]nonan‑7‑one hydrochloride (CAS 2098118‑42‑2, molecular formula C₈H₁₄ClNO, molecular weight 175.66) is a spirocyclic amino‑ketone building block comprising an azetidine ring spiro‑fused to a cyclohexanone ring, supplied as the hydrochloride salt for enhanced handling and aqueous solubility . The parent free base (2‑azaspiro[3.5]nonan‑7‑one, CAS 2098118‑41‑1) bears a calculated pKa of 10.50 ± 0.20 and a predicted LogP of –1.2, imparting a distinct physicochemical profile among spirocyclic amine intermediates .

2‑Azaspiro[3.5]nonan‑7‑one hydrochloride — Why In‑Class Spirocyclic Amines Cannot Be Interchanged Without Quantitative Evidence


Spirocyclic amine building blocks sharing the 2‑azaspiro[3.5]nonane core differ profoundly in substitution pattern, protecting‑group status, and salt form, each of which dictates downstream synthetic compatibility, physicochemical behavior, and ultimately procurement feasibility. Substituting the free base for the hydrochloride salt alters solubility and handling characteristics, while N‑Boc‑protected or N‑benzyl‑protected analogs impose orthogonal deprotection requirements that preclude interchangeability without re‑engineering synthetic routes . Furthermore, the 7‑oxo (ketone) functionality is a key vector for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) that is absent in fully reduced spirocyclic amine analogs, fundamentally altering the scope of accessible chemotypes. The quantitative evidence presented below establishes precisely where 2‑azaspiro[3.5]nonan‑7‑one hydrochloride diverges from its closest commercial analogs on metrics that directly impact scientific selection and procurement decisions.

2‑Azaspiro[3.5]nonan‑7‑one hydrochloride — Quantitative Differentiator Evidence Guide for Sourcing Decisions


Ketone‑Bearing Scaffold vs. Fully Reduced Spirocyclic Amine Analogs: A Synthetic Vector Differentiation

2‑Azaspiro[3.5]nonan‑7‑one hydrochloride incorporates a reactive ketone at the 7‑position that is absent in fully reduced spirocyclic amines such as 2‑oxa‑7‑azaspiro[3.5]nonane (CAS 241820‑91‑7) or the fully saturated 2‑azaspiro[3.5]nonane core. This ketone enables C‑C bond‑forming transformations (reductive amination, organometallic addition, Wittig olefination) and C‑N bond formation (oxime/hydrazone condensation) that are inaccessible to non‑ketone analogs. The compound is explicitly described in the patent literature as an "important drug intermediate" whose synthetic utility derives precisely from this 7‑oxo functionality [1].

Medicinal chemistry Spirocyclic building blocks Late‑stage functionalization

Physicochemical Profile: LogP Differentiation from N‑Benzyl Analog for CNS vs. Peripheral Candidate Selection

The free base of 2‑azaspiro[3.5]nonan‑7‑one exhibits a calculated LogP of –1.2 [1], placing it in a hydrophilic regime distinct from the N‑benzyl‑protected analog (2‑benzyl‑2‑azaspiro[3.5]nonan‑7‑one, CAS 203661‑65‑8), which carries a predicted ACD/LogP of 1.93 and an ACD/LogD (pH 7.4) of 0.75 [2]. The ≈3.1‑log‑unit difference in calculated LogP between the target parent and the N‑benzyl analog represents a >1000‑fold difference in predicted octanol‑water partition coefficient, which has direct implications for permeability, metabolic stability, and CNS penetration potential in early‑stage drug discovery programs.

Lipophilicity optimization CNS drug design Physicochemical property prediction

Synthesis Scalability: Documented High‑Yield Route Enabling Multi‑Gram Procurement Feasibility

A dedicated patent (CN112321599A) describes a synthetic route to 7‑oxo‑2‑azaspiro[3.5]nonane derivatives achieving total yields in the range of 56.3% to 82.6% under mild reaction conditions, with the upper range exceeding 82% reported as suitable for large‑scale production [1]. This represents an optimized, scale‑friendly synthetic approach relative to multi‑step spirocyclization methodologies that frequently yield <40% for analogous constrained spirocyclic amine scaffolds lacking this specific ring‑size combination. The availability of an industrially vetted, high‑yielding route translates directly to reliable commercial supply and predictable lead times for procurement.

Process chemistry Spirocyclic synthesis Scale‑up feasibility

Procurement Accessibility: Price and Availability Advantages Over Protected Analogs

The unprotected 2‑azaspiro[3.5]nonan‑7‑one hydrochloride is positioned as a foundational, scalable intermediate, whereas protected analogs carry significant cost premiums. The N‑Boc‑protected derivative (tert‑butyl 7‑oxo‑2‑azaspiro[3.5]nonane‑2‑carboxylate, CAS 1363381‑22‑9) is listed by multiple suppliers but has been discontinued or marked with limited availability . The N‑benzyl analog (CAS 203661‑65‑8) commands prices of approximately ¥2,190 per 100 mg for 95% purity and ¥5,165 per 1 g for 98% purity [1]. In contrast, the unprotected hydrochloride salt is offered by multiple chemical suppliers as a stock catalog item with standard lead times, reflecting its status as a commercially established, non‑specialty intermediate.

Building block sourcing Cost‑efficiency analysis Supply chain reliability

pKa‑Determined Ionization State: Distinct Basicity Profile vs. Free Base for Salt‑Form Optimization

The free base of 2‑azaspiro[3.5]nonan‑7‑one (CAS 2098118‑41‑1) exhibits a predicted pKa of 10.50 ± 0.20, indicating a strongly basic secondary amine center . This high basicity rationalizes the commercial availability and preference for the hydrochloride salt form (CAS 2098118‑42‑2), which ensures protonation at physiological pH and improves aqueous solubility and solid‑state stability relative to the hygroscopic, handling‑sensitive free base. The pKa value also informs salt‑screening and counterion‑selection decisions during preclinical formulation development.

Salt selection Formulation development Ionization state prediction

2‑Azaspiro[3.5]nonan‑7‑one hydrochloride — Evidence‑Anchored Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Late‑Stage Diversification at the 7‑Position

Programs requiring installation of diverse substitution vectors at the cyclohexanone ring position should prioritize 2‑azaspiro[3.5]nonan‑7‑one hydrochloride over fully reduced spirocyclic amine analogs. The 7‑ketone provides a reactive handle for reductive amination, organometallic addition, and condensation reactions that are not accessible with non‑ketone comparators [1]. The compound's explicit designation in the patent literature as a drug intermediate for further derivatization [1] validates its utility in parallel synthesis and library generation workflows.

Physicochemical Property‑Driven Lead Optimization: Hydrophilic Scaffold Selection

Discovery programs targeting peripheral or solubility‑limited indications, or those seeking to reduce logD to mitigate metabolic liability, should evaluate the parent 2‑azaspiro[3.5]nonan‑7‑one scaffold (LogP –1.2) over N‑benzyl‑protected analogs (LogP 1.93) [1]. The >1000‑fold predicted difference in octanol‑water partitioning between the free base and the N‑benzyl analog provides a clear selection criterion when optimizing for aqueous solubility or minimizing CNS penetration.

Process Chemistry and Scale‑Up: Multi‑Gram to Kilogram Procurement Planning

Teams requiring quantities beyond milligram research‑scale should select 2‑azaspiro[3.5]nonan‑7‑one hydrochloride based on its documented, high‑yielding synthetic route (56.3–82.6% total yield) [1]. This established process‑scale methodology distinguishes the compound from structurally similar spirocyclic amines lacking optimized, large‑scale synthetic protocols, thereby reducing supply risk and enabling predictable procurement at gram‑to‑kilogram quantities.

Cost‑Sensitive Library Synthesis: Unprotected Intermediate as Economical Building Block

For high‑throughput parallel synthesis or large‑scale library production where protecting‑group removal would add cost and synthetic steps, the unprotected hydrochloride salt is the economically rational procurement choice. Protected analogs command >¥2,000 per 100 mg , whereas the hydrochloride salt is a catalog‑stock item with standard commercial pricing. Programs requiring hundreds of milligrams to multi‑gram quantities will realize significant cost savings by selecting the unprotected hydrochloride and installing protecting groups only where synthetically necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[3.5]nonan-7-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.